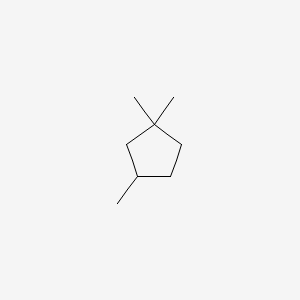

1,1,3-Trimethylcyclopentane

Descripción general

Descripción

1,1,3-Trimethylcyclopentane is an organic compound with the molecular formula C8H16. It is a colorless liquid at room temperature and pressure, characterized by a distinct pungent odor. This compound is almost insoluble in water but can dissolve in most organic solvents .

Métodos De Preparación

1,1,3-Trimethylcyclopentane is typically synthesized through hydrogenation reactions. The process involves using catalysts such as platinum or palladium to facilitate the reaction between suitable raw materials and hydrogen gas under heat . Industrial production methods often involve the complete combustion of hydrocarbons in air, yielding carbon dioxide and water as by-products .

Análisis De Reacciones Químicas

1,1,3-Trimethylcyclopentane undergoes various chemical reactions, including:

Hydrogenation: This reaction involves the addition of hydrogen to the compound, typically using catalysts like platinum or palladium.

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1,1,3-Trimethylcyclopentane has several applications in scientific research, including:

Chemistry: It is used as a solvent due to its good solubility and volatility properties.

Biology: The compound’s properties make it useful in various biological studies, although specific applications in biology are less documented.

Industry: It is used in the production of gasoline and other industrial processes.

Mecanismo De Acción

The mechanism of action of 1,1,3-Trimethylcyclopentane involves its interaction with molecular targets through various pathways. The specific pathways and molecular targets depend on the type of reaction it undergoes. For example, in hydrogenation reactions, the compound interacts with hydrogen gas in the presence of a catalyst to form the hydrogenated product .

Comparación Con Compuestos Similares

1,1,3-Trimethylcyclopentane can be compared with other similar compounds such as:

Cyclopentane: A simpler cycloalkane with the formula C5H10.

1,1,2-Trimethylcyclopentane: Another isomer with a different arrangement of methyl groups.

1,1,3,3-Tetramethylcyclobutane: A related compound with a different ring structure.

The uniqueness of this compound lies in its specific molecular structure, which influences its physical and chemical properties .

Actividad Biológica

1,1,3-Trimethylcyclopentane (TMC) is a cyclic hydrocarbon with potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

The biological activity of TMC is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes within organisms. Specifically, TMC has been shown to:

- Bind to Enzymes : It can act as a substrate or inhibitor for specific enzymatic reactions, which may alter the activity of metabolic pathways.

- Influence Receptor Activity : TMC may interact with cell surface receptors, potentially affecting signal transduction pathways.

Research Findings

Several studies have investigated the biological effects of TMC:

- Antimicrobial Activity : In a study examining various volatile compounds, TMC exhibited some degree of antimicrobial activity. However, its effectiveness compared to other compounds was not fully established .

- Pharmacological Potential : TMC has been explored for its potential use in drug development due to its unique structural properties that may enhance bioavailability and efficacy in pharmaceutical applications .

- Toxicological Studies : Research on the toxicity of TMC indicates that it has a relatively low toxicity profile; however, comprehensive toxicological assessments are still needed to fully understand its safety in biological systems .

Case Study 1: Antimicrobial Properties

A comparative analysis involving various hydrocarbons highlighted that while TMC showed some antimicrobial properties, it was less effective than other tested compounds such as benzyl alcohol and certain fatty acids. The study utilized GC-MS to identify volatile compounds and assess their biological activities .

Case Study 2: Enzymatic Interactions

Research focusing on enzyme inhibition demonstrated that TMC could inhibit specific enzymatic activities related to metabolic disorders. For instance, it was found that TMC could competitively inhibit certain enzymes involved in carbohydrate metabolism, suggesting potential applications in managing diabetes .

Table 1: Comparison of Biological Activities of Hydrocarbons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | 112.22 | Moderate | Yes | |

| Benzyl Alcohol | 108.14 | High | No | |

| Lactic Acid | 90.08 | High | Yes |

Propiedades

IUPAC Name |

1,1,3-trimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKHYUIZSOIEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871083 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4516-69-2 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Trimethylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.